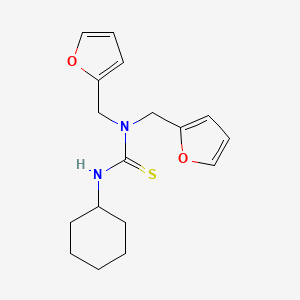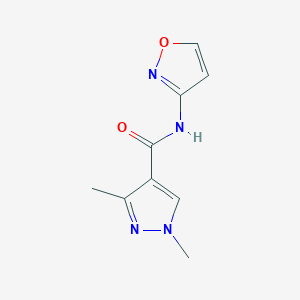![molecular formula C16H22Cl2N2O B10900142 N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)
N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a heptanohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with heptanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’~1~-[(1E)-1-(2,4-Dichlorophenyl)propylidene]nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety.
N’~1~-[(1E)-1-(2,4-Dichlorophenyl)propylidene]-2-hydroxybenzohydrazide: Contains a hydroxybenzohydrazide group.
Uniqueness
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE is unique due to its specific combination of the dichlorophenyl and heptanohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H22Cl2N2O |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
N-[(E)-1-(2,4-dichlorophenyl)propylideneamino]heptanamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-3-5-6-7-8-16(21)20-19-15(4-2)13-10-9-12(17)11-14(13)18/h9-11H,3-8H2,1-2H3,(H,20,21)/b19-15+ |
Clé InChI |
AWKLFOCHTKYLNP-XDJHFCHBSA-N |
SMILES isomérique |
CCCCCCC(=O)N/N=C(\CC)/C1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCCC(=O)NN=C(CC)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(4Z)-4-[3-bromo-5-ethoxy-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10900062.png)
![dimethyl 5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10900065.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10900072.png)
![5-(difluoromethyl)-4-({(E)-[4-(4-ethylphenyl)-1H-pyrazol-3-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900076.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B10900078.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10900081.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10900083.png)
![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)

![6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10900109.png)
![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10900120.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)

